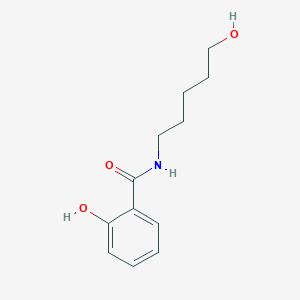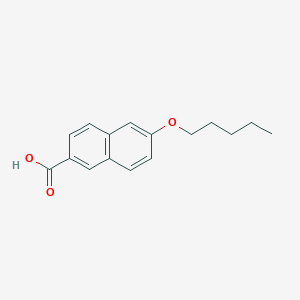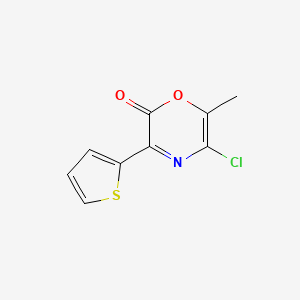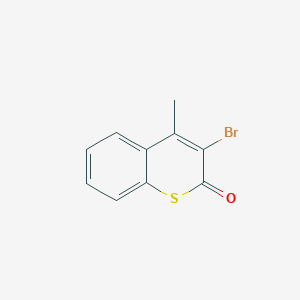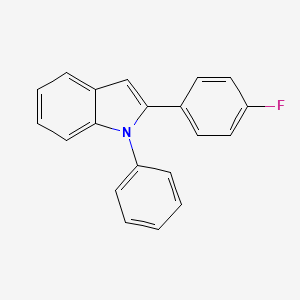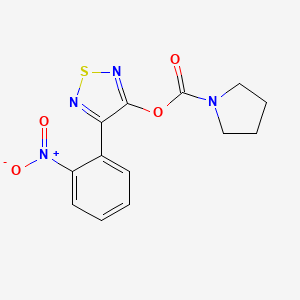
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is a complex organic compound that features a unique combination of functional groups, including a nitrophenyl group, a thiadiazole ring, and a pyrrolidine carboxylate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the nitration of a phenyl ring to introduce the nitro group. This is followed by the formation of the thiadiazole ring through cyclization reactions involving sulfur and nitrogen sources. The final step involves the esterification of the pyrrolidine carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, improved reaction conditions, and scalable processes. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The thiadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
科学的研究の応用
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl and thiadiazole groups can participate in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to its biological effects.
類似化合物との比較
Similar Compounds
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxamide: Similar structure but with an amide group instead of an ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-sulfonate: Contains a sulfonate group instead of a carboxylate ester.
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-phosphate: Features a phosphate group instead of a carboxylate ester.
Uniqueness
4-(2-Nitrophenyl)-1,2,5-thiadiazol-3-yl pyrrolidine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the nitrophenyl group, thiadiazole ring, and pyrrolidine carboxylate ester makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
143058-30-4 |
|---|---|
分子式 |
C13H12N4O4S |
分子量 |
320.33 g/mol |
IUPAC名 |
[4-(2-nitrophenyl)-1,2,5-thiadiazol-3-yl] pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C13H12N4O4S/c18-13(16-7-3-4-8-16)21-12-11(14-22-15-12)9-5-1-2-6-10(9)17(19)20/h1-2,5-6H,3-4,7-8H2 |
InChIキー |
DKXQDJFASBVXTI-UHFFFAOYSA-N |
正規SMILES |
C1CCN(C1)C(=O)OC2=NSN=C2C3=CC=CC=C3[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-Methyl[1,4,2]diazaphospholo[4,5-a]pyridine](/img/structure/B15162996.png)
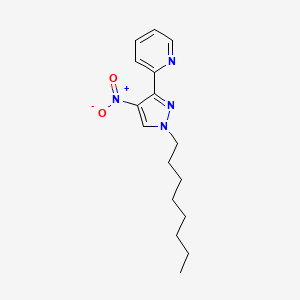
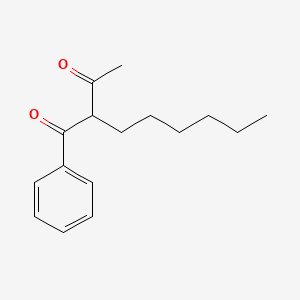
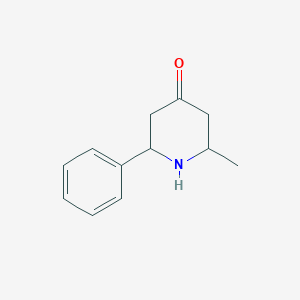
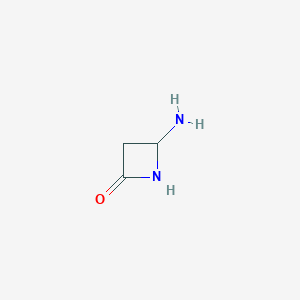
![2-Methyl-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B15163031.png)
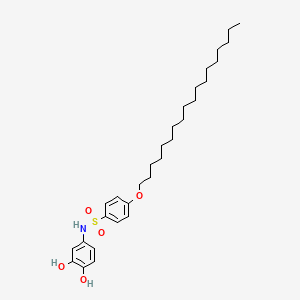
![Ethenyl[(1-methoxy-2-methylprop-1-en-1-yl)oxy]dimethylsilane](/img/structure/B15163044.png)
